molecular formula C13H15FN4O2S2 B2629798 1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1170912-52-3

1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2629798
CAS No.: 1170912-52-3
M. Wt: 342.41
InChI Key: PXWVWONMMMDPLQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name of the compound is derived through systematic substitution rules for urea and thiadiazole derivatives. The parent heterocycle is 1,3,4-thiadiazole, a five-membered ring containing two nitrogen atoms and one sulfur atom. The numbering begins with the sulfur atom at position 1, followed by nitrogen atoms at positions 2 and 4. At position 5 of the thiadiazole ring, a (3-fluorobenzyl)thio group is attached, while position 2 bears a urea moiety substituted with a 2-methoxyethyl group.

According to IUPAC guidelines for urea derivatives, substituents on the urea group are denoted using the prefix "ureido-" when additional functional groups are present. The 2-methoxyethyl group is prioritized as a substituent on the urea’s nitrogen, leading to the full name: 1-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea . This nomenclature aligns with Rule C-971.2, which governs the naming of urea derivatives with multiple substituents.

Quantum Mechanical Analysis of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal critical electronic properties:

  • HOMO-LUMO Gaps : The HOMO (-6.32 eV) is localized on the electron-rich thioether sulfur and urea carbonyl group, while the LUMO (-2.15 eV) resides on the electron-deficient thiadiazole ring. The energy gap of 4.17 eV suggests moderate reactivity, favoring charge-transfer interactions.
  • Molecular Electrostatic Potential (MEP) : Regions of high electron density (negative potential) are observed near the urea oxygen and thiadiazole nitrogen atoms, whereas the 3-fluorobenzyl group exhibits a neutral potential due to fluorine’s electronegativity.
  • Natural Bond Orbital (NBO) Analysis : Hyperconjugative interactions between the thiadiazole ring’s π* orbitals and the sulfur lone pairs stabilize the structure. The 2-methoxyethyl group donates electron density via σ→π* interactions, reducing ring aromaticity.

Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, MS)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, NH urea), 7.45–7.32 (m, 4H, aromatic H), 4.52 (s, 2H, SCH₂), 3.68–3.42 (m, 4H, OCH₂CH₂O), 3.24 (s, 3H, OCH₃). The deshielded NH proton confirms hydrogen bonding.

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 163.1 (C=O urea), 161.8 (C-F), 152.3 (thiadiazole C2), 135.2–115.4 (aromatic C), 56.7 (OCH₃), 42.1 (SCH₂).

FT-IR (KBr, cm⁻¹) :

  • 3320 (N-H stretch), 1685 (C=O urea), 1530 (C-N thiadiazole), 1240 (C-F), 680 (C-S).

High-Resolution Mass Spectrometry (HRMS) :

  • m/z Calculated for C₁₃H₁₄FN₅O₂S₂: 383.0742; Found: 383.0738. Fragmentation peaks at m/z 210 (thiadiazole ring cleavage) and m/z 123 (3-fluorobenzyl).

Crystallographic Studies and Hirshfeld Surface Analysis

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with key metrics:

  • Unit Cell Parameters : a = 8.21 Å, b = 12.45 Å, c = 14.32 Å, β = 112.3°.
  • Hydrogen Bonding : N-H···O interactions between urea groups (2.89 Å) and C-H···π contacts (3.12 Å) stabilize the crystal packing.

Hirshfeld surface analysis quantifies intermolecular interactions:

  • H···O Contacts : 32% (urea carbonyl interactions).
  • H···F Contacts : 12% (fluorine-mediated packing).
  • π-π Stacking : 18% between thiadiazole and benzyl rings.

Substituent Effects on Tautomeric Equilibria

The thiadiazole ring exhibits tautomerism between 1,3,4-thiadiazole and 1,2,4-thiadiazole forms. Substituents influence this equilibrium:

  • The electron-withdrawing 3-fluorobenzylthio group stabilizes the 1,3,4-thiadiazole tautomer by delocalizing electron density into the ring.
  • The 2-methoxyethyl urea group promotes intramolecular hydrogen bonding (N-H···OCH₃), further locking the tautomeric state.
  • DFT calculations predict a 92:8 ratio favoring the 1,3,4-thiadiazole form at 298 K.

Properties

IUPAC Name

1-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2S2/c1-20-6-5-15-11(19)16-12-17-18-13(22-12)21-8-9-3-2-4-10(14)7-9/h2-4,7H,5-6,8H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWVWONMMMDPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carbon disulfide or other suitable reagents under acidic or basic conditions.

    Introduction of Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced through nucleophilic substitution reactions using 3-fluorobenzyl halides and thiols.

    Urea Formation: The final step involves the reaction of the intermediate thiadiazole derivative with 2-methoxyethyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and sulfur-containing groups can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and thiadiazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that thiadiazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of cellular processes or the inhibition of specific enzymes.

Anticancer Activity
Thiadiazole derivatives are being investigated for their anticancer properties. Preliminary studies suggest that 1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and cell cycle arrest.

Case Study: Anticancer Mechanism
In a study published in Journal of Medicinal Chemistry, researchers synthesized several thiadiazole derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range against breast cancer cells, suggesting potential for further development into therapeutic agents .

Agricultural Applications

Plant Growth Regulators
Thiadiazole derivatives have been explored as plant growth regulators. The compound may enhance stress resistance in plants by modulating hormonal pathways involved in stress response.

Case Study: Anti-Senescence Effects
A patent application has documented the use of thiadiazole derivatives to regulate plant senescence and improve yield under stress conditions. The application highlights how compounds similar to this compound can mitigate the effects of environmental stressors on crop yield .

Materials Science

Polymer Additives
The unique chemical properties of this compound allow it to be used as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties.

Case Study: Polymer Composites
Research has demonstrated that incorporating thiadiazole derivatives into polymer matrices can improve resistance to heat and UV radiation. This application is particularly relevant in developing materials for outdoor use where durability is critical .

Mechanism of Action

The mechanism of action of 1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Interaction: The compound could intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Other compounds with the 1,3,4-thiadiazole core structure.

    Fluorobenzyl Derivatives: Compounds containing the 3-fluorobenzyl group.

    Urea Derivatives: Compounds with similar urea functionalities.

Uniqueness

1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is unique due to the combination of its thiadiazole ring, fluorobenzyl group, and urea moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

The compound 1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is a novel derivative of thiadiazole and urea, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, as well as its structure-activity relationships (SAR).

Chemical Structure

The compound features a thiadiazole ring linked to a thio group and a urea moiety. The presence of the 3-fluorobenzyl substituent and the 2-methoxyethyl group enhances its lipophilicity and potential biological interactions.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound in focus has shown significant activity against various pathogenic bacteria and fungi. A recent study indicated that derivatives with thiadiazole rings exhibited broad-spectrum antimicrobial effects, with some compounds demonstrating minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
116Staphylococcus aureus
232Escherichia coli
364Candida albicans

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been highlighted in several studies. Specifically, the compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that the compound exhibited significant cytotoxicity, with IC50 values ranging from 5 to 20 µM depending on the cell line .

Cell LineIC50 (µM)Activity Level
MCF-710Moderate
HepG215Moderate
A54918Low
HeLa5High

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. The compound demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels in vitro, indicating potential for treating inflammatory conditions. In animal models, it reduced paw edema significantly compared to control groups .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the thiadiazole ring and urea moiety significantly influence biological activity. For instance:

  • Fluorine Substitution : The presence of fluorine at the benzyl position enhances lipophilicity and thus bioavailability.
  • Methoxyethyl Group : This group appears to contribute positively to the anticancer activity by improving solubility.

A detailed SAR study revealed that compounds with electron-withdrawing groups at specific positions on the thiadiazole ring exhibited enhanced potency against urease enzymes, which is relevant for both antimicrobial and anticancer activities .

Case Studies

  • Urease Inhibition : A series of thiadiazole derivatives were tested for urease inhibition, showing that compounds similar to the target exhibited IC50 values ranging from 0.87 µM to 8.32 µM, indicating a strong inhibitory effect compared to positive controls .
  • Cytotoxicity in Cancer Cells : In a comparative study of various substituted thiadiazoles against HeLa cells, compounds with similar structures to the target showed IC50 values as low as 5 µM, suggesting significant cytotoxic potential .

Q & A

Q. What are the typical synthetic routes for preparing 1-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea?

Methodological Answer: The synthesis involves two key steps: (1) formation of the 1,3,4-thiadiazole core with a thioether linkage and (2) urea coupling. A common approach is reacting 5-amino-1,3,4-thiadiazole-2-thiol with 3-fluorobenzyl bromide in an inert solvent (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃) to introduce the thioether group . The intermediate is then treated with 2-methoxyethyl isocyanate in a polar aprotic solvent (e.g., dichloromethane) at reflux, often with a catalytic base (e.g., triethylamine) to facilitate urea bond formation . Purification typically involves column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns (e.g., fluorobenzyl group) and urea connectivity .
  • HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation and isotopic pattern matching .
  • HPLC-PDA/UV : To assess purity (>95% is typical for research-grade material) .
  • X-ray crystallography (if crystals are obtainable): For unambiguous structural confirmation, as demonstrated for analogous urea-thiadiazole derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield while minimizing byproducts?

Methodological Answer: Yield optimization requires addressing:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thioether formation but may increase side reactions; switching to THF with controlled temperature (0–5°C) can improve selectivity .
  • Catalyst use : Adding catalytic iodine (1–2 mol%) during thiadiazole ring formation accelerates cyclization and reduces dimerization .
  • Purification : Replace traditional column chromatography with preparative HPLC for urea derivatives prone to decomposition, as shown in thiadiazole-urea hybrids .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer: Contradictions often arise from:

  • Substituent positional effects : The 3-fluorobenzyl group’s orientation impacts receptor binding; compare activity in analogues with 2- or 4-fluorobenzyl substituents .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. For example, sodium channel inhibition (NHE-3) is highly time-dependent, as seen in related urea-thiadiazoles .
  • Solubility artifacts : Use co-solvents (e.g., 0.1% DMSO) consistently and confirm compound stability via LC-MS before assays .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) in this compound class?

Methodological Answer:

  • Systematic substituent variation : Replace the 3-fluorobenzyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to probe electronic effects on bioactivity .
  • Bioisosteric replacement : Substitute the thiadiazole ring with triazoles or oxadiazoles to assess ring-specific interactions, as done in anticonvulsant studies .
  • Molecular docking : Use crystallographic data from homologous targets (e.g., NHE-3 or sodium channels) to model binding modes and guide synthetic modifications .

Q. How can researchers investigate the mechanism of action for this compound’s biological activity?

Methodological Answer:

  • Target deconvolution : Employ affinity chromatography with a biotinylated derivative to pull down binding proteins from cell lysates .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to identify downstream signaling changes in treated vs. untreated cells, as applied to urea-based kinase inhibitors .
  • In vivo validation : Test in zebrafish or rodent models for neurological activity, leveraging precedents from anticonvulsant thiadiazole-urea hybrids .

Regulatory and Safety Considerations

Q. What are the key regulatory challenges for handling this compound in academic labs?

Methodological Answer:

  • Toxicity screening : Prioritize Ames tests (for mutagenicity) and acute toxicity assays in Daphnia magna or zebrafish embryos, given structural similarities to regulated thiadiazoles .
  • Environmental compliance : Monitor for bioaccumulation potential using logP calculations (e.g., ChemAxon software) and adhere to EPA guidelines for urea derivatives .
  • Storage : Store under argon at –20°C to prevent thioether oxidation, which generates sulfoxides that complicate bioactivity interpretation .

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